molecular formula C14H16N2O3 B2859953 N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide CAS No. 2196075-49-5

N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide

Cat. No.: B2859953
CAS No.: 2196075-49-5
M. Wt: 260.293
InChI Key: GAGJVKTTYBJWHA-UHFFFAOYSA-N
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Description

N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-(morpholine-4-carbonyl)aniline with acryloyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-(morpholine-4-carbonyl)aniline in a suitable solvent, such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved may vary depending on the specific target and context of use.

Comparison with Similar Compounds

N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[2-(Morpholine-4-carbonyl)phenyl]-3-phenylprop-2-enamide: This compound has an additional phenyl group attached to the prop-2-enamide moiety, which may alter its chemical and biological properties.

    2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide: The presence of a methyl group at the 2-position can influence the reactivity and interactions of the compound.

The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-13(17)15-12-6-4-3-5-11(12)14(18)16-7-9-19-10-8-16/h2-6H,1,7-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGJVKTTYBJWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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